molecular formula C5H4BrClN2 B598955 3-Bromo-5-chloropyridin-4-amine CAS No. 159783-78-5

3-Bromo-5-chloropyridin-4-amine

Cat. No.: B598955
CAS No.: 159783-78-5
M. Wt: 207.455
InChI Key: VOEIEXVBLCRZCS-UHFFFAOYSA-N
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Description

3-Bromo-5-chloropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H4BrClN2. It is a derivative of pyridine, characterized by the presence of bromine and chlorine substituents at the 3rd and 5th positions, respectively, and an amino group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloropyridin-4-amine typically involves halogenation reactions. One common method is the bromination of 5-chloropyridin-4-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

    Reduction: 3-Chloro-5-aminopyridine.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloropyridin-4-amine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloropyridin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of complex organic compounds .

Properties

IUPAC Name

3-bromo-5-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEIEXVBLCRZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652979
Record name 3-Bromo-5-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159783-78-5
Record name 3-Bromo-5-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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